5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with a unique structure that includes bromine, chlorine, and a pyrrolidinyl group
Mechanism of Action
Mode of Action
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence a variety of pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential broad-spectrum biological activities, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is a white crystalline powder with a melting point of 162-164°C, suggesting that it may be stable under normal physiological conditions but could degrade at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Bromination and Chlorination: The starting material, a benzamide derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinyl derivative reacts with the halogenated benzamide.
Final Coupling: The final step involves coupling the intermediate with 2-oxopyrrolidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify specific functional groups.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound shares similar halogenation patterns but has a different core structure.
5-chloro-2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar in structure but with a methoxy group instead of a bromine atom.
Uniqueness
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-11-3-8-15(19)14(10-11)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIOVRUMKHTQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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